![molecular formula C16H14N2OS B2839163 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234946-04-3](/img/structure/B2839163.png)
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
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Description
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the benzamide family, which has been extensively studied for its therapeutic properties.
Scientific Research Applications
Heterocyclic Synthesis
Research shows the potential of thiophene derivatives in heterocyclic synthesis. For instance, thiophenylhydrazonoacetates are synthesized to yield various derivatives like pyrazole and pyrimidine, indicating the versatility of thiophene compounds in creating a range of heterocyclic structures (Mohareb et al., 2004).
Catalysis and Chemical Reactions
The role of thiophene-based compounds in catalysis is highlighted in studies where they are used in copper-catalyzed intramolecular cyclization processes. This process leads to the synthesis of various N-benzothiazol-2-yl-amides, showcasing the application of these compounds in facilitating complex chemical reactions (Wang et al., 2008).
Corrosion Inhibition
Another significant application is in corrosion inhibition. A study demonstrates that a sulfur-containing Schiff base, closely related to the structure of the given compound, efficiently inhibits corrosion in steel, suggesting potential industrial applications for similar thiophene derivatives (Tezcan et al., 2018).
Colorimetric Sensing
Thiophene derivatives have also been explored in the field of colorimetric sensing. A research study illustrates how heterocyclic compounds are designed for the detection of cyanide, indicating the usefulness of such compounds in environmental monitoring and safety applications (Tomasulo et al., 2006).
Materials Science and Polymer Chemistry
In materials science, cyano substituted benzothiadiazole, a compound with structural similarities, has been shown to induce n-type behavior in conjugated polymers. This suggests potential applications in the development of electronic materials and devices (Casey et al., 2015).
Medical and Pharmaceutical Applications
While excluding drug use, dosage, and side effects, thiophene derivatives show promise in medical research, such as in the synthesis of compounds with potential anti-trypanosomal activity, hinting at their relevance in developing treatments for parasitic diseases (Agnimonhan et al., 2012).
properties
IUPAC Name |
4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-9-12-1-3-14(4-2-12)16(19)18(15-5-6-15)10-13-7-8-20-11-13/h1-4,7-8,11,15H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPTXSCBGYGPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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